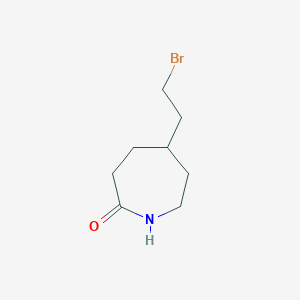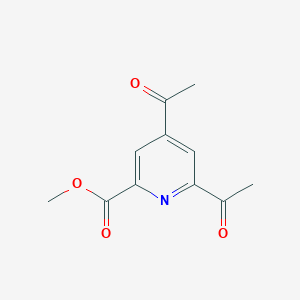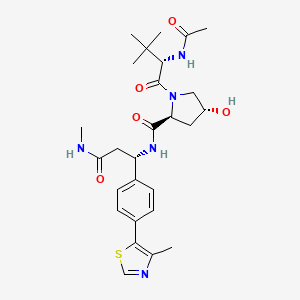
(2S,4R)-1-((S)-2-Acetamido-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-3-(methylamino)-1-(4-(4-methylthiazol-5-yl)phenyl)-3-oxopropyl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3S)-3-{[(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxypyrrolidin-2-yl]formamido}-N-methyl-3-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]propanamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrrolidine ring, a thiazole ring, and multiple functional groups, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-{[(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxypyrrolidin-2-yl]formamido}-N-methyl-3-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]propanamide involves multiple steps, including the formation of the pyrrolidine and thiazole rings, as well as the introduction of various functional groups. The specific synthetic routes and reaction conditions can vary, but typically involve the use of protecting groups, coupling reactions, and purification steps to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment, large-scale reactors, and efficient purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-{[(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxypyrrolidin-2-yl]formamido}-N-methyl-3-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]propanamide: can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group on the pyrrolidine ring can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary, but typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl groups can produce alcohols or amines.
Scientific Research Applications
(3S)-3-{[(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxypyrrolidin-2-yl]formamido}-N-methyl-3-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]propanamide:
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it useful for studying enzyme mechanisms or protein-ligand interactions.
Medicine: Its potential therapeutic properties could be explored for the development of new drugs or treatments for various diseases.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (3S)-3-{[(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxypyrrolidin-2-yl]formamido}-N-methyl-3-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context and application of the compound.
Comparison with Similar Compounds
(3S)-3-{[(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxypyrrolidin-2-yl]formamido}-N-methyl-3-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]propanamide: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar functional groups or ring structures, such as:
- (3S)-3-{[(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxypyrrolidin-2-yl]formamido}-N-methyl-3-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]propanamide
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
The unique combination of functional groups and ring structures in (3S)-3-{[(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxypyrrolidin-2-yl]formamido}-N-methyl-3-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]propanamide
Properties
Molecular Formula |
C27H37N5O5S |
|---|---|
Molecular Weight |
543.7 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-3-(methylamino)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]-3-oxopropyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C27H37N5O5S/c1-15-23(38-14-29-15)18-9-7-17(8-10-18)20(12-22(35)28-6)31-25(36)21-11-19(34)13-32(21)26(37)24(27(3,4)5)30-16(2)33/h7-10,14,19-21,24,34H,11-13H2,1-6H3,(H,28,35)(H,30,33)(H,31,36)/t19-,20+,21+,24-/m1/s1 |
InChI Key |
DHJHMRSRAVXNPQ-MDAIXWLXSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](CC(=O)NC)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(CC(=O)NC)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-2-cyclopropylfuro[2,3-b]quinoxaline](/img/structure/B14863030.png)
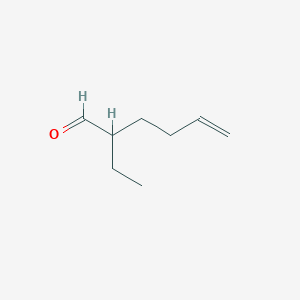
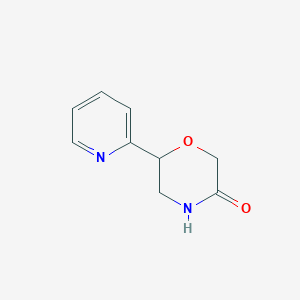
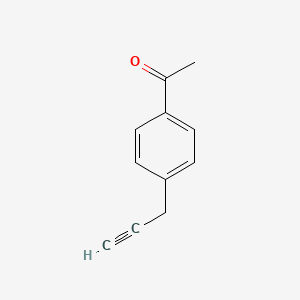
![2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfonyl}-1,3-benzothiazole](/img/structure/B14863073.png)


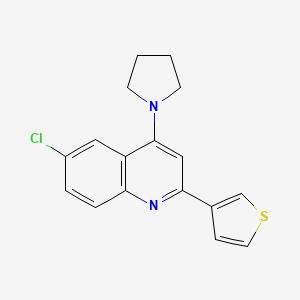
![3-[1,3-benzoxazol-2(3H)-yliden]-2,4-pentanedione](/img/structure/B14863088.png)


